molecular formula C9H18O2 B065554 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- CAS No. 166301-22-0

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-

Cat. No.: B065554
CAS No.: 166301-22-0
M. Wt: 158.24 g/mol
InChI Key: MBEPJPZPFKXSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- can be achieved through several methods. One common synthetic route involves the reaction of 1,3-dichloropropane with isobutyl alcohol under dechlorination conditions . This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Mechanism of Action

Properties

IUPAC Name

5-methyl-2-(2-methylpropyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)4-9-10-5-8(3)6-11-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEPJPZPFKXSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(OC1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888759, DTXSID90888758
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166301-21-9, 166301-22-0
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166301219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166301220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: cis-2-isobutyl-5-methyl 1,3-dioxane; trans-2-isobutyl-5-methyl 1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-isobutyl-5-methyl-1,3-dioxane was prepared on a laboratory scale by acid catalysed condensation of isovaleraldehyde and 2-methylpropane-1,3-diol using a 1 litre 3 necked flask equipped with a Dean and Stark condenser, a thermometer and a mechanical stirrer. The reaction scheme is shown in FIG. 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.